molecular formula C8H10BrN3O2 B13864887 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one

2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one

Cat. No.: B13864887
M. Wt: 260.09 g/mol
InChI Key: SKWMXRRUZZYWOS-UHFFFAOYSA-N
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Description

2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to an imidazo[1,2-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while substitution of the bromine atom with an amine yields an amino derivative .

Scientific Research Applications

2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(hydroxymethyl)pyridine: Shares the bromine and hydroxymethyl groups but differs in the core structure.

    6-Bromo-7-methylimidazo[1,2-a]pyrazine: Similar core structure but lacks the hydroxymethyl group.

    2-Bromo-6-(hydroxymethyl)-7-methylimidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one is unique due to the combination of its bromine, hydroxymethyl, and methyl groups attached to the imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

2-bromo-6-(hydroxymethyl)-7-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C8H10BrN3O2/c1-11-5(4-13)2-12-3-6(9)10-7(12)8(11)14/h3,5,13H,2,4H2,1H3

InChI Key

SKWMXRRUZZYWOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN2C=C(N=C2C1=O)Br)CO

Origin of Product

United States

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